molecular formula C2H2F2O B074187 Fluoroacetyl fluoride CAS No. 1514-42-7

Fluoroacetyl fluoride

Cat. No. B074187
CAS RN: 1514-42-7
M. Wt: 80.03 g/mol
InChI Key: LPGXUEOAYSYXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoroacetyl fluoride is a compound with the molecular formula C2H2F2O . It has an average mass of 80.034 Da and a monoisotopic mass of 80.007370 Da . It’s also known by other names such as Acetyl fluoride, 2-fluoro-, Acetyl fluoride, fluoro-, and Fluoracetylfluorid .


Synthesis Analysis

Fluoroacetyl fluoride can be synthesized using various methods . One such method involves a reaction with sulfur tetrafluoride at 160 degrees Celsius for 5 hours .


Molecular Structure Analysis

Fluoroacetyl fluoride has two distinct sets of pure rotational transitions in the microwave region 8 to 36 kMc/sec . These have been identified as arising from two rotamers, one with the two fluorine atoms trans to one another and the other in which they are in the cis position .


Chemical Reactions Analysis

Fluoroacetyl fluoride can participate in various chemical reactions . Enzymes such as cytochrome P450, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems can catalyze these reactions .

Scientific Research Applications

  • Fluoride Ion Complexation and Sensing : Organoboron compounds have been studied for fluoride ion complexation and sensing, highlighting the importance of fluoride in dental health and its potential use in the treatment of osteoporosis. The research emphasizes the need for improved analytical methods for detecting fluoride, especially in water, due to its potential adverse effects like dental or skeletal fluorosis (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).

  • Rotational Isomerism in Fluoroacetyl Fluoride : A study of Fluoroacetyl fluoride revealed distinct sets of pure rotational transitions in the microwave region, identifying two rotamers of this compound. This analysis is significant for understanding the structural and molecular properties of Fluoroacetyl fluoride (Saegebarth & Wilson, 1967).

  • Dental Caries and Fluoride : The use of fluoride, including Fluoroacetyl fluoride, has been studied in relation to dental caries. Fluoride is known for its caries-preventive properties, but its systemic administration requires balancing its benefits against the risk of dental fluorosis. This paradigm shift in understanding fluoride's role in caries prevention has implications for public health dentistry (Fejerskov, 2004).

  • Enzymatic Synthesis of Fluorinated Compounds : Fluorinated compounds, like Fluoroacetyl fluoride, have applications in molecular imaging, pharmaceuticals, and materials science. The review discusses the progress in the enzymatic synthesis of these compounds, highlighting the effectiveness of fluorinase in forming the C-F bond and the potential for future research in this area (Cheng & Ma, 2021).

  • Fluoride Toxicity : Fluoride, including compounds like Fluoroacetyl fluoride, has attracted attention due to its potential toxicity at high concentrations. This review focuses on the molecular mechanisms of fluoride's action, emphasizing its interaction with cellular systems, oxidative stress, and gene modulation (Barbier, Arreola-Mendoza, & Del Razo, 2010).

  • Fluoride Anion Recognition and Sensing : The dual nature of fluoride, as both a beneficial and potentially harmful agent, has led to increased interest in fluoride anion recognition and sensing. This research outlines various approaches to achieve fluoride binding, particularly in water and other protic solvents (Cametti & Rissanen, 2009).

Future Directions

Fluorinated compounds, like Fluoroacetyl fluoride, are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

properties

IUPAC Name

2-fluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2O/c3-1-2(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGXUEOAYSYXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164784
Record name Acetyl fluoride, fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoroacetyl fluoride

CAS RN

1514-42-7
Record name Acetyl fluoride, fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1514-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl fluoride, fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl fluoride, fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoroacetyl fluoride
Reactant of Route 2
Fluoroacetyl fluoride
Reactant of Route 3
Fluoroacetyl fluoride
Reactant of Route 4
Fluoroacetyl fluoride
Reactant of Route 5
Reactant of Route 5
Fluoroacetyl fluoride
Reactant of Route 6
Reactant of Route 6
Fluoroacetyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.